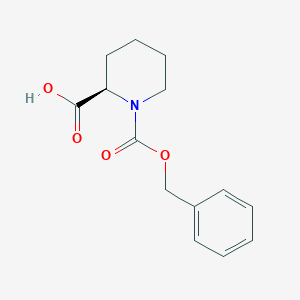

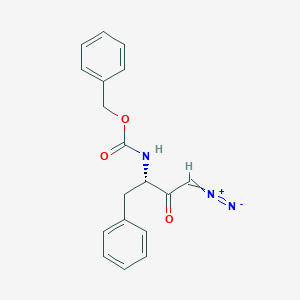

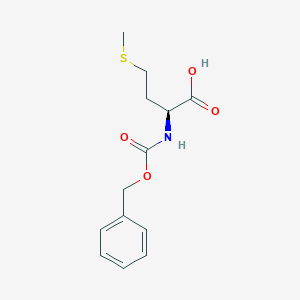

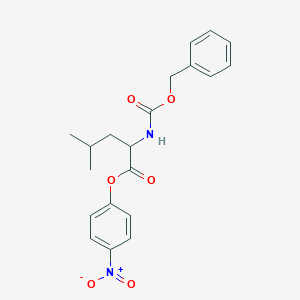

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

货号 B554436

CAS 编号:

24325-14-2

分子量: 295.29 g/mol

InChI 键: SFOMJKAHGVQMPU-NSHDSACASA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of such compounds often involves carbonylation reactions, which are known to be an atom-efficient toolbox to convert a variety of easily available substrates into valuable carbonylated products . Another method that might be relevant is the O’Donnell Amino Acid Synthesis, which enables the construction of α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .科学研究应用

-

Synthesis of α,β-unsaturated carbonyl compounds

- Field : Organic Chemistry

- Application : α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry. Their catalytic synthesis has received significant attention during the past decades .

- Method : Among the known methodologies, carbonylation reactions represent an atom-efficient tool box to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .

- Results : This method has been used to synthesize a variety of valuable α,β-unsaturated carbonylated products .

-

4-({[(benzyloxy)carbonyl]amino}methyl)benzoic acid

-

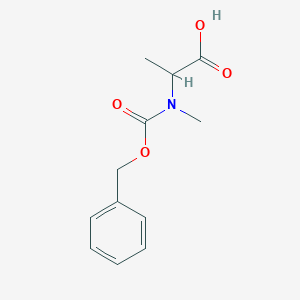

Methyl (2S)-[[(benzyloxy)carbonyl]aminoethanoate]

- Boronic acid-based dynamic click chemistry

- Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications

- Application : Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- Method : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .

- Results : An excellent understanding of the chemical properties and biocompatibility has been achieved .

- Engineering enzymes for noncanonical amino acid synthesis

属性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMJKAHGVQMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427176 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid | |

CAS RN |

24325-14-2 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

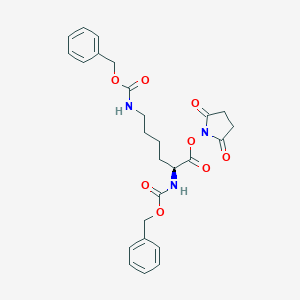

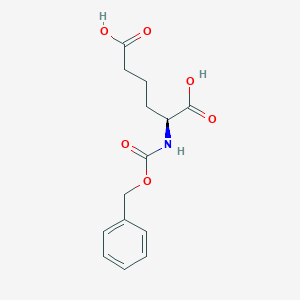

A solution of L-2-aminoadipic acid (920 mg, 5.71 mmol), triethylamine (2.85 mL, 20.5 mmol) and water (3 mL) in 12 mL of dioxane was cooled to 0° C. and N-benzyloxycarbonyloxysuccinimide (Cbz-OSu: 1.71 g, 6.85 mmol) was added. The reaction mixture was stirred at 0° C. for 2 hours and at ambient temperature for 0.5 hours. The reaction mixture was washed with ethyl acetate and then acidified with aqueous potassium hydrogen sulfate. The acidic solution was extracted with ethyl acetate and the ethyl acetate solution was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.80 g of the title compound. MS (FAB+) m/e 296 (M+H)+.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。